14-Methylhexadecanoic acid

Catalog No.
S561864
CAS No.
5918-29-6
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14-Methylhexadecanoic acid

CAS Number

5918-29-6

Product Name

14-Methylhexadecanoic acid

IUPAC Name

14-methylhexadecanoic acid

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)

InChI Key

FXUKWLSZZHVEJD-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCCCC(=O)O

Synonyms

14-methylhexadecanoic acid, 14-methylhexadecanoic acid, (+-)-isomer, 14-methylpalmitic acid

Canonical SMILES

CCC(C)CCCCCCCCCCCCC(=O)O
  • Biomarker

    Due to its presence in certain organisms, 14-methylhexadecanoic acid has been studied as a potential biomarker. For instance, research suggests it might be present in specific strains of bacteria like Streptomyces []. This characteristic could be useful in identifying these strains for various purposes.

  • Metabolism

    Scientific studies have explored the role of 14-methylhexadecanoic acid in the metabolic processes of organisms. Some research indicates it functions as a metabolite in both mammals and plants []. Understanding its metabolic pathway can provide insights into cellular function and overall organism health.

  • Natural Product Research

    14-Methylhexadecanoic acid has been identified as a natural product in various organisms, including sponges and bacteria []. Natural product research focuses on identifying and characterizing bioactive compounds from natural sources. In this context, 14-methylhexadecanoic acid might be investigated for potential medicinal or industrial applications.

14-Methylhexadecanoic acid, also known as (S)-14-methylhexadecanoic acid or anteisoheptadecanoate, is a branched-chain fatty acid with the chemical formula C17H34O2C_{17}H_{34}O_{2} and a molecular weight of approximately 270.45 g/mol. This compound is categorized under long-chain fatty acids, which typically possess an aliphatic tail comprising 13 to 21 carbon atoms. The unique feature of 14-methylhexadecanoic acid is the presence of a methyl group at the 14th carbon position of the hexadecanoic acid backbone, distinguishing it from its linear counterparts like palmitic acid .

  • Modulation of lipid metabolism: The branched structure might affect its interaction with enzymes involved in fatty acid synthesis and degradation [].
  • Cellular signaling: Some studies suggest it might influence cellular signaling pathways, potentially impacting cell growth and differentiation [].
Typical of fatty acids, including:

  • Esterification: It can react with alcohols to form esters, which are commonly used in biodiesel production and as flavoring agents.
  • Hydrogenation: The double bonds in unsaturated derivatives can be hydrogenated to yield saturated fatty acids.
  • Oxidation: It can undergo oxidation to form ketones or aldehydes, which are important in various metabolic pathways.
  • Transesterification: This reaction is significant in the production of biodiesel from triglycerides.

Research indicates that 14-methylhexadecanoic acid exhibits various biological activities. It has been identified as a natural product in certain organisms, such as Monascus purpureus and Antirrhinum majus, suggesting potential roles in metabolism and signaling pathways. Its structural similarity to other fatty acids allows it to interact with biological membranes and influence membrane fluidity, potentially affecting cellular functions .

Several methods exist for synthesizing 14-methylhexadecanoic acid:

  • Biological Synthesis: This method involves fermentation processes using microorganisms that naturally produce this fatty acid.
  • Chemical Synthesis: A common laboratory method includes the alkylation of hexadecanoic acid using methyl iodide under basic conditions.
  • Total Synthesis: More complex synthetic routes can be employed that involve multiple steps, including protection-deprotection strategies and coupling reactions.

14-Methylhexadecanoic acid has several applications across various fields:

  • Food Industry: Used as a flavoring agent and preservative due to its fatty acid profile.
  • Cosmetics: Employed in formulations for its emollient properties.
  • Pharmaceuticals: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
  • Biodiesel Production: Its ester derivatives are utilized in biodiesel formulations due to favorable combustion properties.

14-Methylhexadecanoic acid shares similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Palmitic AcidC16H32O2C_{16}H_{32}O_{2}Linear structure without branching
Stearic AcidC18H36O2C_{18}H_{36}O_{2}Longer chain length (18 carbons)
Myristic AcidC14H28O2C_{14}H_{28}O_{2}Shorter chain length (14 carbons)
13-Methylpentadecanoic AcidC17H34O2C_{17}H_{34}O_{2}Methyl group at position 13 instead of 14
15-Methylhexadecanoic AcidC17H34O2C_{17}H_{34}O_{2}Methyl group at position 15, differing by one carbon

The primary distinction of 14-methylhexadecanoic acid lies in its branched structure compared to linear fatty acids, which influences its physical and chemical properties, including melting point and solubility.

Physical Description

Solid

XLogP3

6.6

Appearance

Unit:20 mgSolvent:nonePurity:98+%Physical solid

Melting Point

39.5-40°C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5746-59-8

Wikipedia

14-methylhexadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Modify: 2023-08-15
1. N. Jensen and M. Gross “Fast Atom Bombardment and Tandem Mass Spectrometry for Determining Iso- and Anteiso- Fatty Acids” Lipids, Vol. 21(5) pp.362-365, 19862. E. Kim et al. “Fatty Acid Profiles Associated with Microbial Colonization of Freshly Ingested Grass and Rumen Biohydrogenation” Journal of DairyScience, Vol. 88 pp. 3220-3230, 20053. R. Ran-Ressler et al. “Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract” Pediatric Research, Vol.64(6) pp. 605-609, 20084. R. Wolff, W. Christie and D. Coakley “The unusual occurrence of 14-methylhexadecanoic acid in pinaceae seed oils among plants” Lipids, vol. 32 pp,971-973, 1997

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